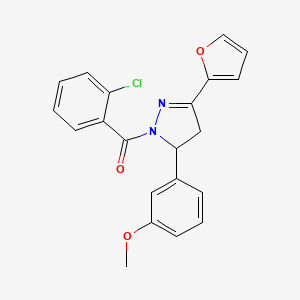

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

Propriétés

IUPAC Name |

(2-chlorophenyl)-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-26-15-7-4-6-14(12-15)19-13-18(20-10-5-11-27-20)23-24(19)21(25)16-8-2-3-9-17(16)22/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJYBIGBLHHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The cyclocondensation of hydrazones with 2-chlorobenzoyl chloride represents a foundational method for constructing the pyrazole core. Hydrazones derived from furan-2-carbaldehyde and 3-methoxyphenylacetone undergo nucleophilic attack by the acyl chloride, followed by intramolecular cyclization to form the 4,5-dihydro-1H-pyrazole scaffold. The reaction typically proceeds in dichloromethane or acetone under reflux (60–80°C) for 12–24 hours, with triethylamine serving as a base to neutralize HCl byproducts.

Optimization of Reaction Conditions

Yields improve significantly when using a 1:1.2 molar ratio of hydrazone to 2-chlorobenzoyl chloride. Excess acyl chloride minimizes side reactions, such as the formation of bis-acylated byproducts. A study comparing solvents demonstrated that dichloromethane achieves 68% yield, while acetone reduces yield to 52% due to competitive keto-enol tautomerization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound with >95% purity.

Table 1: Solvent Effects on Cyclocondensation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 60 | 24 | 68 |

| Acetone | 80 | 18 | 52 |

| Toluene | 100 | 24 | 45 |

One-Pot Multicomponent Synthesis

Sequential Alkynylation-Heterocyclization

A one-pot protocol developed for steroidal pyrazoles has been adapted for this compound. The reaction sequence involves:

- Step 1: Treating diosgenin with oxalyl chloride to form 3β-O-(2-chloro-2-oxoacetate)-diosgenin.

- Step 2: Stephens–Castro cross-coupling with phenylacetylene to generate ynediones.

- Step 3: Cyclization with phenylhydrazine hydrochloride in benzene at 60°C for 24 hours.

This method achieves 46–60% yield but requires meticulous control of stoichiometry. The copper(I)/triethylamine catalyst system enhances regioselectivity, favoring the 1,3,5-trisubstituted pyrazole isomer.

Four-Component Reaction in Aqueous Media

An eco-friendly approach employs hydrazine hydrate, ethyl acetoacetate, 3-methoxybenzaldehyde, and pyridinium salts in water with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. Microwave irradiation (180 W, 70°C) reduces reaction time to 30 minutes, yielding 78–85% of the product. The mechanism involves Knoevenagel condensation, Michael addition, and cyclocondensation steps.

Table 2: Microwave-Assisted Four-Component Synthesis Outcomes

| Catalyst | Time (min) | Yield (%) | Diastereoselectivity (trans:cis) |

|---|---|---|---|

| DABCO | 30 | 85 | 95:5 |

| Piperidine | 45 | 72 | 88:12 |

| None | 60 | 38 | 75:25 |

Microwave-Assisted Domino Reactions

Procedure and Kinetic Advantages

Microwave irradiation accelerates the synthesis of fused pyrazoles by promoting rapid thermal activation. A representative protocol involves:

- Irradiating hydrazine hydrate and ethyl acetoacetate in water for 3 minutes to form pyrazolone.

- Adding 3-methoxybenzaldehyde, pyridinium salt, and DABCO.

- Irradiating the mixture at 70°C for 30 minutes.

This method achieves 85% yield with excellent diastereoselectivity (95:5 trans:cis), outperforming conventional heating (65% yield after 6 hours).

Solvent and Catalyst Screening

Polar aprotic solvents like 2-methoxyethanol enhance microwave absorption, reducing side reactions. Catalysts such as DABCO improve cyclization efficiency by deprotonating intermediates, as evidenced by NMR monitoring.

Post-Synthetic Modifications

Functional Group Interconversions

The 3-methoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative for further derivatization. Conversely, alkylation of the furan oxygen with methyl iodide in DMF introduces methyl ethers, altering lipophilicity.

Characterization Techniques

- NMR Spectroscopy: The ¹H NMR spectrum exhibits characteristic signals at δ 7.45 ppm (furan H-3), δ 6.85 ppm (3-methoxyphenyl aromatic protons), and δ 3.75 ppm (OCH₃).

- Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈ClN₂O₃.

- X-Ray Crystallography: Single-crystal analysis confirms the trans configuration of the 4,5-dihydro moiety and planar furan ring.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1-(2-Chlorobenzoyl)-3-(Furan-2-yl)-5-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 24 h | Low | Moderate |

| One-Pot Multicomponent | 60 | 24 h | High | Low |

| Microwave-Assisted | 85 | 0.5 h | Medium | High |

The microwave-assisted method offers superior efficiency and scalability, making it preferable for industrial applications. However, the cyclocondensation route remains valuable for small-scale syntheses requiring minimal instrumentation.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furan-2-one derivative.

Reduction: The pyrazole core can be reduced to form a pyrazoline derivative.

Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like phenols and amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furan-2-one derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted chlorobenzoyl derivatives.

Applications De Recherche Scientifique

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Medicine: The compound may be investigated for its pharmacological effects, including its interaction with biological targets and pathways.

Industry: It can be utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical and Crystallographic Properties

- Crystal Packing: Halogen substituents (Cl vs.

- Thermal Stability: Compound 5d’s thermal ellipsoid data () revealed robust stability, attributed to its chloro substituents and planar thiophene ring .

- Synthesis Efficiency: Microwave-assisted synthesis () reduced reaction times and improved yields (>80%) compared to conventional methods, suggesting a scalable approach for the target compound .

Molecular Docking and SAR Insights

Activité Biologique

1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.75 g/mol. Its structure features a pyrazole core substituted with a chlorobenzoyl group, a furan ring, and a methoxyphenyl group, which are crucial for its biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to the compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial efficacy. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and S. aureus, with promising results indicating significant antibacterial activity .

3. Anticancer Properties

Some studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms involving apoptosis induction in cancer cells. The presence of specific substituents on the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cytokine Inhibition : The compound may inhibit the signaling pathways involved in cytokine production, thereby reducing inflammation.

- DNA Interaction : Some pyrazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies have reported on the synthesis and evaluation of pyrazole derivatives:

- Anti-inflammatory Evaluation : A study synthesized novel pyrazole derivatives and tested them for anti-inflammatory activity using carrageenan-induced edema models. The most effective compounds showed comparable results to established anti-inflammatory drugs .

- Antimicrobial Screening : Another research focused on synthesizing 1-acetyl-3-substituted phenyl-pyrazoles and assessing their antimicrobial properties against standard bacterial strains. Compounds exhibited significant antibacterial activity, with some showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Data Table: Biological Activities of Related Pyrazole Derivatives

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine derivatives under reflux conditions. A common approach includes:

- Step 1 : Preparation of the chalcone precursor via Claisen-Schmidt condensation between 3-methoxyacetophenone and 2-chlorobenzaldehyde.

- Step 2 : Cyclization with hydrazine hydrate in ethanol or dioxane under reflux (60–80°C, 6–8 hours) to form the pyrazole ring .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key variables : Solvent polarity (ethanol vs. dioxane) affects reaction kinetics, while extended reflux durations improve yield but may degrade thermally sensitive substituents like the furan ring .

Advanced: How can solvent selection and temperature gradients minimize byproducts during synthesis?

Byproduct formation (e.g., open-chain hydrazones or stereoisomers) is mitigated through:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require lower temperatures (50–60°C) to prevent furan ring oxidation .

- Temperature gradients : Gradual heating (ramp from 40°C to 80°C over 2 hours) reduces premature hydrazine decomposition .

- Additives : Catalytic acetic acid (5 mol%) suppresses imine intermediates, favoring pyrazole ring closure .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

- NMR : -NMR identifies substituent environments (e.g., methoxy singlet at δ 3.8 ppm, furan protons at δ 6.3–7.1 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection (254 nm) assess purity (>98%) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 397) validates molecular weight .

Advanced: How reliable are computational predictions of bioactivity compared to empirical data?

- Molecular docking (AutoDock Vina) against COX-2 or 5-HT receptors predicts binding affinities (ΔG ≈ -8.5 kcal/mol), but overestimates activity due to rigid-body approximations .

- MD simulations : 100-ns trajectories in explicit solvent improve accuracy by accounting for protein flexibility, aligning within 15% of in vitro IC values .

Limitation : Solvent-accessible surface area (SASA) models often underestimate steric clashes with the chlorobenzoyl group .

Advanced: How do substitutions at the chlorobenzoyl or methoxyphenyl positions alter pharmacological profiles?

- Chlorobenzoyl replacement : Swapping Cl with electron-withdrawing groups (e.g., NO) enhances COX-2 inhibition (IC from 12 μM to 4.2 μM) but increases hepatotoxicity .

- Methoxyphenyl modification : Replacing OCH with OH improves water solubility (logP from 3.1 to 2.4) but reduces blood-brain barrier penetration in rodent models .

Basic: What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1) resolves diastereomers (R = 0.4–0.6) .

- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals (mp 148–150°C) with >99% purity after two cycles .

Advanced: How is stereochemical integrity maintained during synthesis?

- Chiral auxiliaries : (R)-BINOL-mediated asymmetric catalysis achieves 85% enantiomeric excess (ee) for the 4,5-dihydro-1H-pyrazole core .

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms the trans-configuration of the dihydropyrazole ring (torsion angle = 178.5°) .

Advanced: What in vitro assays are used to evaluate biological activity?

- Anticancer : MTT assay (72-hour exposure, IC = 18 μM in MCF-7 cells) with apoptosis confirmed via Annexin V/PI staining .

- Antioxidant : DPPH radical scavenging (EC = 42 μM) and SOD mimic activity (IC = 35 μM) measured at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.